
Maceneolignan A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a type of neolignan, a class of secondary metabolites found in various plant species. Neolignans are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Maceneolignan A can be obtained through organic synthesis and biosynthetic methodologies. One common method involves the oxidative dimerization of phenylpropanoids . This process typically produces a mixture of enantiomers, which can be resolved using chiral high-performance liquid chromatography to achieve an enantiomeric excess greater than 99.9% .
Industrial Production Methods: Industrial production of this compound primarily relies on its extraction from natural sources, specifically the aril of Myristica fragrans . The extraction process involves the use of solvents such as methanol to isolate the compound from the plant material .
Analyse Chemischer Reaktionen
Types of Reactions: Maceneolignan A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Methanol and ethanol are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Maceneolignan A has a wide range of scientific research applications, including:
Wirkmechanismus
Maceneolignan A exerts its effects by inhibiting the release of β-hexosaminidase and tumor necrosis factor-α in antigen-stimulated cells . This inhibition is achieved through its interaction with specific molecular targets and pathways involved in the degranulation process and inflammatory response . The exact mechanism of action is still under investigation, but the results highlight its potential as a prototype for new drugs in the treatment of allergies and inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Licarin A: A neolignan with a dihydrobenzofuran structure, known for its multi-functional biological properties.
Maceneolignan D: Another neolignan isolated from Myristica fragrans, with similar inhibitory activities on β-hexosaminidase and tumor necrosis factor-α.
Nectandrin B: A neolignan with anti-inflammatory and antioxidant properties.
Uniqueness of Maceneolignan A: this compound stands out due to its potent inhibitory effects on β-hexosaminidase and tumor necrosis factor-α, making it a valuable compound for studying allergic and inflammatory responses . Its natural occurrence in Myristica fragrans and its potential for industrial production further enhance its significance in scientific research and applications .
Eigenschaften
Molekularformel |
C21H24O5 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2,6-dimethoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m1/s1 |
InChI-Schlüssel |
LYZVPGMCGPXCQO-FVFSBHJXSA-N |
Isomerische SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C(=C3)OC)O)OC |
Kanonische SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


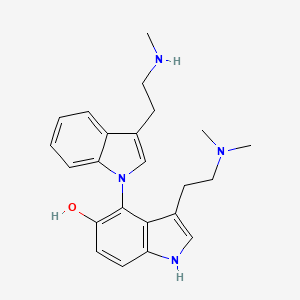

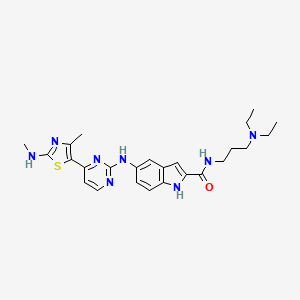
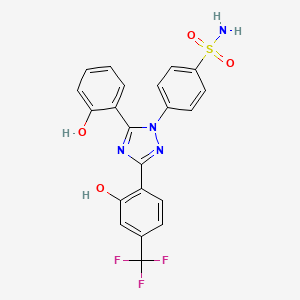
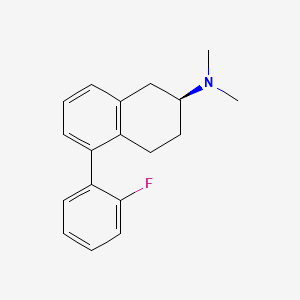



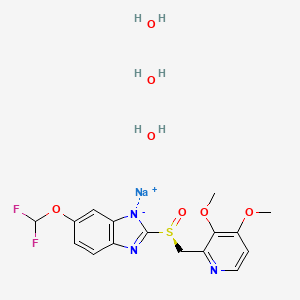
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
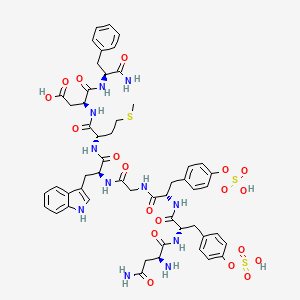
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
